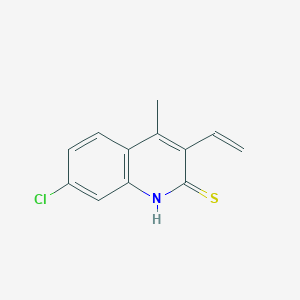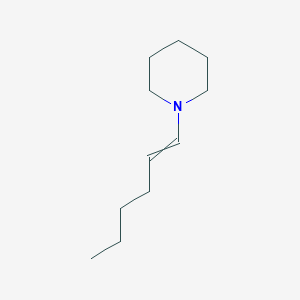![molecular formula C21H30O B14622508 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one CAS No. 60469-45-6](/img/structure/B14622508.png)
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and strained ring systems, which make it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids are commonly employed to increase the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Known for its use in Diels-Alder reactions.
Bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the double bond.
Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions.
Uniqueness
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is unique due to its dual bicyclic structures connected by a heptanone chain. This configuration provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60469-45-6 |
|---|---|
Fórmula molecular |
C21H30O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1,7-bis(2-bicyclo[2.2.1]hept-5-enyl)heptan-4-one |
InChI |
InChI=1S/C21H30O/c22-21(5-1-3-17-11-15-7-9-19(17)13-15)6-2-4-18-12-16-8-10-20(18)14-16/h7-10,15-20H,1-6,11-14H2 |
Clave InChI |
RAQJHVVINNGZSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CCCC(=O)CCCC3CC4CC3C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14622427.png)

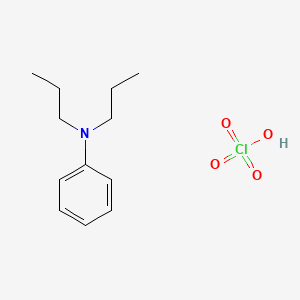
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
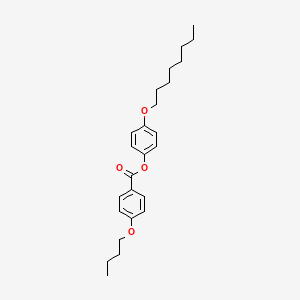
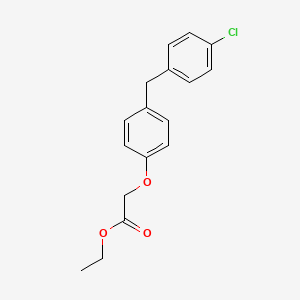
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)

![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
